molecular formula C12H20O B15457215 3,8-Dimethyl-4-methylidenenon-7-EN-2-one CAS No. 61685-58-3

3,8-Dimethyl-4-methylidenenon-7-EN-2-one

Cat. No.: B15457215
CAS No.: 61685-58-3
M. Wt: 180.29 g/mol
InChI Key: HMFYDEYAPKTPLP-UHFFFAOYSA-N
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Description

3,8-Dimethyl-4-methylidenenon-7-EN-2-one (CAS 61685-58-3) is a linear aliphatic enone with a molecular weight of 180.29 g/mol and the molecular formula C12H20O . Its nine-carbon backbone features a ketone group at the second position and a conjugated double bond system, with methyl substituents at carbons 3 and 8 and a reactive methylidene group (=CH2) at carbon 4 . This specific arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for studying conjugate addition reactions like the Michael reaction, which is a fundamental method for forming carbon-carbon bonds . Researchers can utilize this compound to develop more complex molecular architectures or to simulate the reactivity of similar enone structures found in natural products. As a specialized chemical, it is intended for use in controlled laboratory environments exclusively. 3,8-Dimethyl-4-methylidenenon-7-EN-2-one is strictly for in-vitro research applications and is not classified as a medicine or drug. It is not intended for human or veterinary diagnostic or therapeutic use of any kind .

Properties

CAS No.

61685-58-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3,8-dimethyl-4-methylidenenon-7-en-2-one

InChI

InChI=1S/C12H20O/c1-9(2)7-6-8-10(3)11(4)12(5)13/h7,11H,3,6,8H2,1-2,4-5H3

InChI Key

HMFYDEYAPKTPLP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=C)CCC=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
3,8-Dimethyl-4-methylidenenon-7-EN-2-one C₁₁H₁₆O* ~164.2* Ketone, conjugated enone, methylidene Linear aliphatic enone
Neobavaisoflavone C₂₀H₁₈O₄ 322.4 Chromenone, hydroxyl, prenyl Flavonoid
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one C₁₄H₁₂N₂O₄ 272.3 Nitro, anilino, methylidene Cyclohexadienone
8-O-Acetylshanzhiside Methyl Ester C₂₄H₃₂O₁₂ 536.5 Acetyl, glycoside, ester Iridoid glycoside
7-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-chromenone C₂₃H₂₂O₆ 394.4 Chromenone, dihydroxy, prenyl Flavonoid derivative

Note: Calculated based on the IUPAC name of the target compound.

Key Observations:

  • Core Structure: The target compound’s linear aliphatic enone contrasts with cyclic frameworks in analogs like chromenones (Neobavaisoflavone , compound in ) or cyclohexadienone .

Reactivity and Computational Studies

  • Neobavaisoflavone : Studied via quantum mechanics and molecular docking for interactions with Aβ42 (a peptide linked to Alzheimer’s disease). Its prenyl and hydroxyl groups enhance binding affinity, suggesting that similar substituents in the target compound could be optimized for bioactivity.
  • 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one : X-ray crystallography reveals bond angles (e.g., C8—N1—C1—C2: −179.40°) critical for stabilizing its planar conformation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,8-Dimethyl-4-methylidenenon-7-EN-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization. For example, analogous compounds have been synthesized using petroleum ether:ethyl acetate (6:1 v/v) as eluents for purification, with yields improved by optimizing stoichiometry, temperature (e.g., 95–98°C), and catalyst selection. Reaction progress should be monitored via TLC, and intermediates characterized using spectroscopic methods (e.g., 1^1H-NMR) . Yield optimization may involve iterative adjustments to solvent polarity, reaction time, and inert atmosphere conditions.

Q. How should researchers approach the structural elucidation of 3,8-Dimethyl-4-methylidenenon-7-EN-2-one using spectroscopic methods?

  • Methodological Answer : Combine 1^1H-NMR, 13^{13}C-NMR, and high-resolution mass spectrometry (HR-MS). For instance, 1^1H-NMR peaks at δ 1.34–1.35 ppm may indicate methyl groups, while olefinic protons (e.g., δ 5.97 ppm) suggest double bonds. ESI-MS ([M+H]+^+ signals) can confirm molecular weight. Cross-validate spectral data with computational tools (e.g., PubChem’s InChI key generation) to resolve ambiguities .

Q. What preliminary biological assays are appropriate for evaluating the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial Activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Cytotoxicity : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Dose-Response Curves : Validate activity thresholds using IC50_{50} calculations. Ensure replicates and negative controls to minimize false positives .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s bioactivity or mechanism be resolved through experimental validation?

  • Methodological Answer : Apply empirical contradiction analysis:

Replicate Experiments : Control variables (e.g., solvent purity, cell passage number).

Cross-Method Validation : Compare results from orthogonal techniques (e.g., fluorescence microscopy vs. flow cytometry).

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